3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
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Overview
Description
3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is a compound that features a pyrazole ring attached to a piperidine ring via a methylene bridge
Mechanism of Action
Target of Action
The primary targets of 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . Leishmaniasis and malaria are communicable, devastating, and neglected tropical diseases (NTDs) affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by binding to the active site of LmPTR1 , a protein in Leishmania . A molecular simulation study showed that the compound has a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy .
Biochemical Pathways
The compound’s interaction with lmptr1 suggests it may disrupt the normal functioning of this protein, leading to downstream effects that inhibit the growth and proliferation of leishmania .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest it may have favorable pharmacokinetic properties that allow it to reach its targets in sufficient concentrations .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. In vitro studies have shown that it displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride typically involves the reaction of piperidine with a pyrazole derivative. One common method involves the use of 1H-pyrazole-1-carbaldehyde, which reacts with piperidine in the presence of a reducing agent to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole or piperidine N-oxides.
Reduction: Formation of reduced pyrazole or piperidine derivatives.
Substitution: Formation of alkylated or arylated pyrazole or piperidine derivatives.
Scientific Research Applications
3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
- 3-(1-phenyl-1H-pyrazol-3-yl)piperidine dihydrochloride
- 3-(1-ethyl-1H-pyrazol-3-yl)piperidine dihydrochloride
Uniqueness
3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylene bridge between the pyrazole and piperidine rings allows for greater flexibility and potential for diverse interactions with molecular targets .
Properties
CAS No. |
1984136-46-0 |
---|---|
Molecular Formula |
C9H17Cl2N3 |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
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